3-(2H-1,3-benzodioxol-5-yl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea
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Overview
Description
“3-(2H-1,3-benzodioxol-5-yl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea” is a complex organic compound that features a combination of aromatic rings, halogenated pyridine, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the halogenated pyridine: The pyridine ring can be chlorinated and trifluoromethylated using appropriate reagents.
Coupling reactions: The benzodioxole and pyridine derivatives can be coupled using a thiourea linkage, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiourea group.
Reduction: Reduction reactions could target the aromatic rings or the thiourea group.
Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “3-(2H-1,3-benzodioxol-5-yl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea linkages.
Halogenated aromatic compounds: Compounds featuring halogenated aromatic rings.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety.
Uniqueness
The uniqueness of “3-(2H-1,3-benzodioxol-5-yl)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)thiourea” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O2S2/c21-15-7-11(20(22,23)24)9-25-18(15)31-14-4-1-12(2-5-14)26-19(30)27-13-3-6-16-17(8-13)29-10-28-16/h1-9H,10H2,(H2,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTQLWVWTYGDNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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